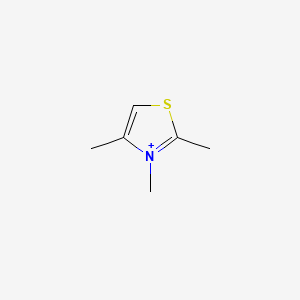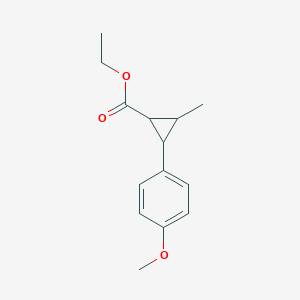
Rhodanine, 3-veratryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodanine, 3-veratryl- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antidiabetic, antibacterial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Rhodanine derivatives, including Rhodanine, 3-veratryl-, can be synthesized through various methods. One common approach involves the reaction of rhodanine with aromatic aldehydes under basic conditions to form N-substituted rhodanines . Another method involves the use of Schiff bases, where rhodanine reacts with aromatic aldehydes in a two-step reaction . These reactions typically occur at room temperature and can be performed in aqueous media, making them environmentally friendly .
Industrial Production Methods
Industrial production of rhodanine derivatives often involves multi-step synthesis processes. These methods require highly reactive functional groups and smooth reaction conditions to ensure high yields and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Rhodanine, 3-veratryl-, like other rhodanine derivatives, undergoes various chemical reactions, including:
Oxidation: Rhodanine derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert rhodanine derivatives into thiazolidines.
Substitution: Rhodanine derivatives can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted rhodanine derivatives .
科学的研究の応用
Rhodanine, 3-veratryl-, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Rhodanine derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Rhodanine derivatives are used in the development of chemosensors for detecting metal ions like Fe3+.
作用機序
The mechanism of action of Rhodanine, 3-veratryl-, involves its interaction with various molecular targets and pathways. Rhodanine derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH homeostasis . The inhibition of these enzymes disrupts cellular processes, leading to the compound’s pharmacological effects. Molecular docking studies have shown that rhodanine derivatives bind to the active sites of these enzymes, further elucidating their mechanism of action .
類似化合物との比較
Rhodanine, 3-veratryl-, can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Used as a substrate in various syntheses and exhibits antibacterial activity.
Rhodanine-3-propionic acid: Similar to rhodanine-3-acetic acid but with a longer alkyl chain, affecting its geometry and interactions.
Rhodanine-3-butyric acid: Another homolog with a longer alkyl chain, used in the synthesis of various compounds.
Rhodanine, 3-veratryl-, is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the veratryl group can enhance its pharmacological properties and make it a valuable compound for further research and development.
特性
CAS番号 |
23538-05-8 |
|---|---|
分子式 |
C12H13NO3S2 |
分子量 |
283.4 g/mol |
IUPAC名 |
3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3 |
InChIキー |
GEAXYSILQKHIOI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
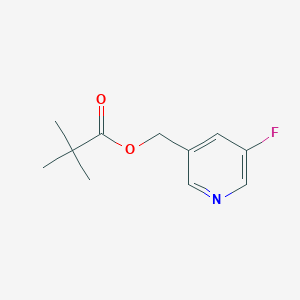
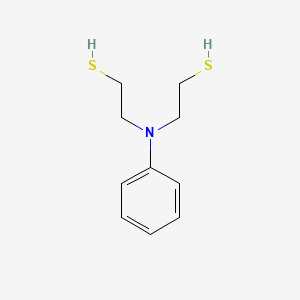
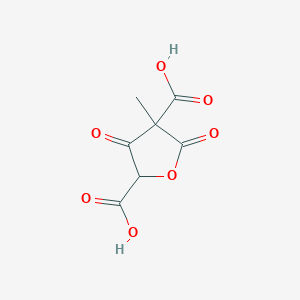
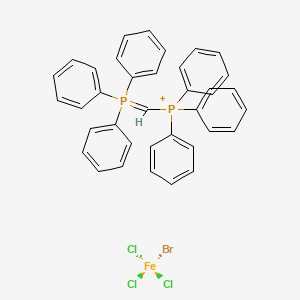
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
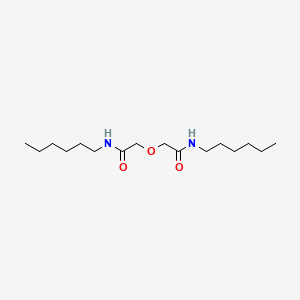
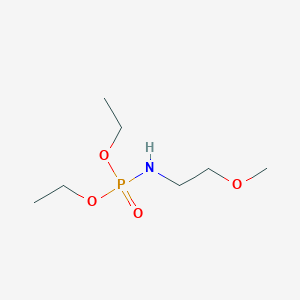
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
